molecular formula C17H16N3O3- B115595 Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate CAS No. 149756-98-9

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate

Cat. No.: B115595
CAS No.: 149756-98-9
M. Wt: 311.33 g/mol
InChI Key: JBTKKBCTULDDPU-UHFFFAOYSA-M
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Preparation Methods

The synthesis of benzimidazole derivatives, including Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate, typically involves the condensation of o-phenylenediamine with various reagents. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . Another approach involves the reaction with aromatic aldehydes or aliphatic aldehydes . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and cell division . This mechanism is particularly relevant in its antiparasitic and anticancer activities, where it inhibits the proliferation of target cells.

Comparison with Similar Compounds

Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate can be compared with other benzimidazole derivatives such as:

Properties

IUPAC Name

methyl N-[6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-22-15(11-6-4-3-5-7-11)12-8-9-13-14(10-12)19-16(18-13)20-17(21)23-2/h3-10,15H,1-2H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVFSNFGYQGGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30933736
Record name Methyl hydrogen {6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149756-98-9
Record name Methyl-(5-methoxybenzyl-1H-benzimidazol-2-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149756989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen {6-[methoxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30933736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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